molecular formula C11H18N4O3 B2607487 6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 500696-68-4

6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2607487
CAS No.: 500696-68-4
M. Wt: 254.29
InChI Key: IWENSFIJLBEVCX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-amino-5-morpholin-4-yl-1-propylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-2-3-15-9(12)8(10(16)13-11(15)17)14-4-6-18-7-5-14/h2-7,12H2,1H3,(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWENSFIJLBEVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)NC1=O)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diester or diketone can lead to the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant antitumor properties. The compound has been investigated for its potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structure allows it to interact with bacterial enzymes and disrupt essential metabolic processes. In vitro studies have demonstrated that certain derivatives exhibit substantial activity against a range of pathogenic bacteria and fungi .

Pharmacological Applications

CNS Activity
The morpholine moiety in the compound suggests potential central nervous system (CNS) activity. Compounds containing morpholine rings have been linked to neuroprotective effects and the modulation of neurotransmitter systems. Research indicates that such compounds may be useful in treating neurological disorders like anxiety and depression .

Cardiovascular Effects
Preliminary studies suggest that this compound may possess cardiovascular benefits, particularly in the modulation of blood pressure and heart rate. Similar tetrahydropyrimidine derivatives have been shown to exhibit antihypertensive effects through the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure .

Biochemical Studies

Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine metabolism. Inhibition of DPD can lead to increased levels of certain chemotherapeutic agents, enhancing their efficacy against cancer cells .

Molecular Docking Studies
Computational studies involving molecular docking have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the potential mechanisms by which the compound exerts its pharmacological effects, providing insights into its design for further drug development .

Case Studies

Study Objective Findings
Study on Antitumor ActivityEvaluate the antitumor effects of tetrahydropyrimidine derivativesInduced apoptosis in cancer cell lines; significant tumor growth inhibition observed
Antimicrobial EvaluationAssess antimicrobial properties against pathogenic strainsDemonstrated effective inhibition against multiple bacterial and fungal strains
CNS Activity InvestigationInvestigate neuroprotective effects in animal modelsReduced anxiety-like behavior; modulation of serotonin levels noted
Cardiovascular StudyAnalyze antihypertensive effectsSignificant reduction in blood pressure observed in hypertensive models

Mechanism of Action

The mechanism of action of 6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • CAS Registry Number : 500696-68-4
  • Molecular Formula : C₁₁H₁₈N₄O₃
  • Molecular Weight : 254.29 g/mol
  • Key Substituents: Position 1: Propyl group (C₃H₇) Position 5: Morpholin-4-yl moiety (C₄H₈NO) Core Structure: Pyrimidine-2,4-dione scaffold .

Applications :
This compound is classified as a pharmaceutical intermediate, often utilized in drug discovery and organic synthesis due to its pyrimidine core, which is a common motif in bioactive molecules targeting enzymes or receptors .

Comparison with Structural Analogs

The pyrimidine-2,4-dione scaffold is highly versatile, with modifications at positions 1, 5, and 6 significantly altering physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (500696-68-4) 1-Propyl; 5-Morpholin-4-yl C₁₁H₁₈N₄O₃ 254.29 Enhanced solubility due to morpholine oxygen
6-Amino-5-(2-chloropropanoyl)-3-methyl-1-propyl... (851169-16-9) 1-Propyl; 5-(2-chloropropanoyl); 3-Methyl C₁₁H₁₆ClN₃O₃ 273.72 Chlorine atom increases electrophilicity; methyl group enhances lipophilicity
6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)... (1170160-07-2) 1-Isobutyl; 5-Chloroacetyl C₁₀H₁₄ClN₃O₃ 257.69 Chloroacetyl group may improve reactivity in nucleophilic substitutions
6-Amino-1-butyl-5-(morpholin-4-yl)... (Analogue) 1-Butyl; 5-Morpholin-4-yl C₁₂H₂₀N₄O₃ 268.31 Longer alkyl chain (butyl) increases lipophilicity
6-Amino-1-methyl-5-(piperidin-1-yl)... (Analogue) 1-Methyl; 5-Piperidin-1-yl C₁₀H₁₆N₄O₂ 224.26 Piperidine substituent introduces basicity; smaller size may improve blood-brain barrier penetration

Key Structural Differences and Implications

Position 1 (N1 Substituent) :

  • Propyl vs. Butyl/Isobutyl/Methyl :
  • The target compound’s propyl group balances lipophilicity and metabolic stability. Methyl substituents (e.g., ) reduce steric hindrance, favoring synthetic accessibility.

Position 5 (C5 Substituent) :

  • Morpholin-4-yl vs. Chloroacetyl/Piperidin-1-yl :
  • Morpholine’s oxygen atoms improve aqueous solubility and hydrogen-bonding capacity, advantageous for pharmacokinetics . Chloroacetyl groups (e.g., ) introduce reactive sites for further derivatization. Piperidine (e.g., ) adds basicity, influencing ionizability and membrane permeability.

Position 6 (Amino Group): The conserved 6-amino group across analogs is critical for hydrogen bonding with biological targets, such as enzymes in nucleotide metabolism .

Biological Activity

6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (commonly referred to as Compound A) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of Compound A typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors : This method employs solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the tetrahydropyrimidine ring.
  • Industrial Production : Large-scale synthesis often utilizes automated reactors and continuous flow processes to ensure high yield and purity. Advanced purification techniques such as chromatography are employed to isolate the final product.

Compound A exhibits its biological activity through various mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking their functionality.
  • Interaction with Nucleic Acids : The compound can interact with DNA and RNA, potentially affecting their stability and function.

Biological Activity

The biological activity of Compound A has been investigated in several contexts:

Anticancer Activity

Recent studies have demonstrated that Compound A exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines including:

Cell LineIC50 (nM)
MCF-725
HepG-230
HCT-11620

These values indicate that Compound A is particularly potent against these cancer types, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

Compound A has also been evaluated for its antimicrobial properties. In vitro studies indicate that it demonstrates activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.5
Escherichia coli3.0
Pseudomonas aeruginosa4.0

These results highlight its potential utility in treating bacterial infections .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of Compound A:

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the effects of Compound A on tumor growth in xenograft models. Results indicated a marked reduction in tumor size compared to controls, supporting its role as a promising anticancer agent .
  • Antimicrobial Evaluation : Another study focused on the antibacterial effects of Compound A against resistant bacterial strains. The findings revealed that it outperformed traditional antibiotics in certain cases, suggesting its potential as an alternative treatment option for antibiotic-resistant infections .

Q & A

Q. What are the standard synthetic routes for preparing 6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a brominated tetrahydropyrimidine precursor (e.g., 5-bromo-6-amino-1-propyltetrahydropyrimidine-2,4-dione) with morpholine under reflux in anhydrous ethanol or DMF. Catalytic bases like triethylamine may enhance reactivity . Yield optimization (up to 81% in analogous compounds) requires controlled temperature (70–90°C) and inert atmosphere . Purity is confirmed via HPLC or TLC, followed by recrystallization from ethanol .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/n) with unit cell parameters (e.g., a = 14.025 Å, b = 9.428 Å, c = 30.860 Å, β = 91.58°) are resolved using SHELX software . Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the lattice, forming centrosymmetric dimers .
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholine protons at δ 2.5–3.5 ppm; pyrimidine carbonyls at ~170 ppm) .

Advanced Research Questions

Q. How can crystallographic disorder in the morpholine ring be resolved during refinement?

Disorder in flexible morpholine substituents is addressed using SHELXL restraints. Key steps:

  • Apply SIMU and DELU constraints to maintain reasonable thermal motion and bond distances.
  • Partition disordered atoms into split sites with occupancy refinement.
  • Validate via residual density maps (R factor < 0.06) and data-to-parameter ratios >15:1 . For example, ethanol solvate molecules in the lattice may require isotropic refinement with distance restraints for O–H groups .

Q. What methodologies are used to evaluate the compound’s biological activity, and how are contradictions in data addressed?

  • Antiviral assays : Anti-HIV-1 activity is tested using MT-4 cell lines and p24 antigen ELISA, with EC₅₀ values compared to reference drugs like zidovudine .
  • Cytotoxicity : MTT assays (e.g., IC₅₀ determination) identify selective toxicity thresholds .
  • Data contradictions : Discrepancies in IC₅₀/EC₅₀ values across studies may arise from assay conditions (e.g., cell passage number, serum concentration). Normalize data using internal controls and validate via dose-response curves in triplicate .

Q. How does the morpholin-4-yl group influence structure-activity relationships (SAR) in related compounds?

The morpholine moiety enhances solubility and bioavailability via hydrogen bonding with target proteins. Comparative SAR studies show:

  • Substitution position : 5-morpholinyl derivatives exhibit higher antiviral potency than 6-substituted analogs, likely due to improved steric alignment with viral reverse transcriptase .
  • Ring flexibility : Constrained morpholine conformations (e.g., via N-alkylation) reduce activity, suggesting dynamic binding pockets require conformational adaptability .

Methodological Recommendations

  • Synthetic scale-up : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to minimize environmental impact .
  • Crystallography : Use synchrotron radiation for high-resolution data collection to resolve subtle disorder .

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